

synthesis and purification of Osteocalcin (7-19) (human)

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Compound of Interest

Compound Name: Osteocalcin (7-19) (human)

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An In-Depth Technical Guide to the Synthesis and Purification of **Osteocalcin (7-19) (Human)**

Introduction

Osteocalcin (OCN), also known as bone Gla protein (BGP), is a non-collagenous protein found in bone and dentin.[1][2] It is a well-established biomarker for bone formation.[3][4] The human Osteocalcin (7-19) fragment, with the sequence Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, is a specific epitope used in various immunological assays and research contexts.[4][5][6] The chemical synthesis of this peptide is essential for producing high-purity material required for developing diagnostic tools, studying protein-antibody interactions, and other research applications.

This guide provides a detailed overview of the standard methodologies for the synthesis and purification of human Osteocalcin (7-19), primarily focusing on Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS) and subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

I. Synthesis of Osteocalcin (7-19)

The method of choice for synthesizing peptides like Osteocalcin (7-19) is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[7][8][9] This approach involves assembling the peptide chain sequentially while it is anchored to an insoluble polymer resin support. The Fmoc group provides temporary protection for the N α -amino group and is removed at each cycle,

while acid-labile protecting groups on the amino acid side chains remain until the final cleavage step.^[10]

Key Stages of Fmoc-SPPS

- **Resin Loading:** The C-terminal amino acid (Arginine) is attached to a suitable solid support, such as a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.
- **Deprotection:** The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in dimethylformamide (DMF).^{[10][11]}
- **Coupling:** The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent and added to the resin, forming a new peptide bond with the deprotected N-terminus of the growing chain.
- **Washing:** The resin is thoroughly washed to remove excess reagents and by-products before the next cycle.
- **Cleavage and Global Deprotection:** After the final amino acid is coupled, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).^{[7][12]}

Experimental Protocol: Fmoc-SPPS of Osteocalcin (7-19)

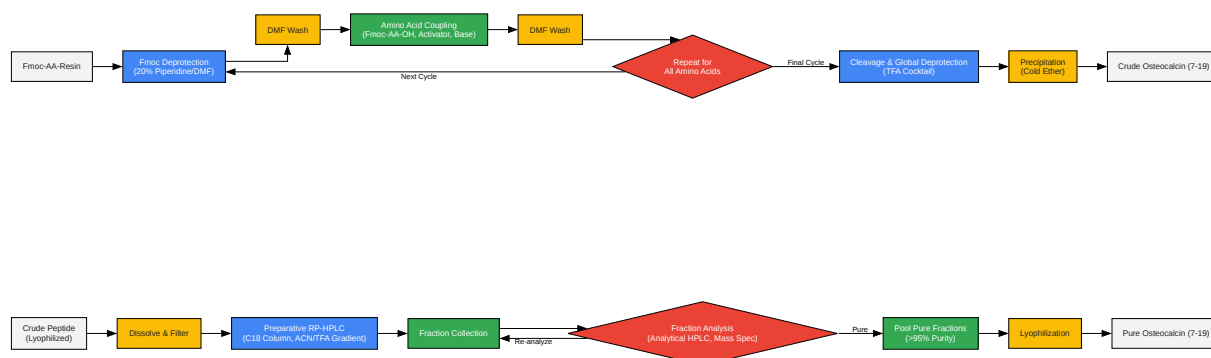
This protocol outlines a standard manual synthesis procedure.

- **Resin Preparation:**
 - Start with a pre-loaded Fmoc-Arg(Pbf)-Rink Amide resin or load Fmoc-Arg(Pbf)-OH onto a suitable resin.
 - Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.^[11]

- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[\[11\]](#)
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU/HATU (3-5 equivalents) in DMF.
 - Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.
- Chain Elongation:
 - Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the Osteocalcin (7-19) sequence: Pro, Glu(OtBu), Leu, Pro, Asp(OtBu), Pro, Tyr(tBu), Pro, Val, Pro, Ala, Gly.
- Final Cleavage and Deprotection:
 - After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry it under a vacuum.

- Prepare a cleavage cocktail, typically Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the TFA solution containing the crude peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
- Dry the resulting crude peptide powder under a vacuum.

Synthesis Workflow



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